Home > Products > Screening Compounds P96891 > N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide
N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide - 338408-32-5

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide

Catalog Number: EVT-2984654
CAS Number: 338408-32-5
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Compound Description: This compound is an isoniazid analogue. It is a thiosemicarbazide derivative with a pyridine ring. Its solubility in various solvents was investigated at different temperatures. [, ]

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound is a triazole derivative synthesized via a two-step process involving a click Dimroth reaction and an acid amidation. Its crystal structure and Hirshfeld surface analysis were studied. []

N-[-(4-chlorophenyl)methylene] nicotinohydrazide

Compound Description: This Schiff base is formed by the condensation of nicotinohydrazide, an antimycobacterial agent, with 4-chlorobenzaldehyde. The stability constants of its complexes with various transition metals were studied. []

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Its anticonvulsant activity was studied in various animal models of generalized seizure. []

(2R,4R)‐N‐(4‐chlorophenyl)‐N‐ (2‐fluoro‐4‐(2‐oxopyridin‐1(2H)‐yl)phenyl)‐4‐methoxypyrrolidine‐1,2‐dicarboxamide (PD 0348292)

Compound Description: PD 0348292 is a selective, orally bioavailable factor Xa inhibitor currently in phase II clinical trials for the treatment and prevention of thrombotic disorders. []

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Compound Description: This compound, along with its 3-chlorophenyl isomer, are 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. Their crystal structures reveal a folded conformation. []

N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU)

Compound Description: CPHU acts as a reducing agent for various lipoxygenases and stimulates their pseudoperoxidase activity, which degrades lipid hydroperoxides. []

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives

Compound Description: These compounds, including the acid (1), hydrazide (2), and Schiff base derivative (3), were complexed with Cu(II), Ni(II), and La(III) ions. The resulting complexes were evaluated for their anti-tumor activities. []

[M(4-ClC6H4NC(COC6H5)C6H4)X]2

Compound Description: These are cyclometalated complexes of platinum(II) (M = Pt, X = Cl (4) or OAc (5)) and palladium(II) (M = Pd, X = OAc (2) or Cl (3)). They were synthesized and characterized for their structure and in vitro cytostatic activity against MDA-MB 468 (breast carcinoma) and HL-60 (leukemic) tumor cells. []

2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes

Compound Description: This thiophene derivative, synthesized using the Gewald reaction, was used as a precursor to synthesize twelve Schiff base derivatives (SM 4a-4l) by reacting with different substituted aryl aldehydes. These compounds were characterized and screened for antimicrobial activity. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

Compound Description: This compound is a synthetic intermediate for new imidazole-containing antifungal agents. Its (E)-configuration was confirmed by X-ray crystallography. []

Monolinuron (N-(4-chloro[U-14C]phenyl)-N'-methyl-N'-methoxyurea)

Compound Description: Monolinuron is a herbicide. Its biotransformation was studied in isolated perfused chicken liver. Several metabolites, including N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide, were identified. []

4,5-dihydro-3-(2-arylindol-3-yl)-5-(4- chlorophenyl)-N 1 -phenylpyrazoles

Compound Description: These pyrazole derivatives were synthesized via a facile and clean cyclization of indolylchalcone with phenyl hydrazine in glacial acetic acid using the 'Grindstone' technique. The synthesized compounds were characterized and evaluated for antibacterial and antifungal activity. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This complex molecule was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization was confirmed through FT-IR, NMR, and LCMS data. []

N-(4-Chlorophenyl)benzamide

Compound Description: The crystal structure of this simple benzamide derivative was determined and found to resemble other benzanilides. []

N-(4-chlorophenyl)-5,6,7- trimethoxyquinazolin-4-amine dihydrochloride

Compound Description: This quinazoline derivative demonstrated antitumor activity against various cancer cell lines in vitro. Its mechanism of action appears to involve the inhibition of epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2), suggesting an antiproliferative effect. []

Methyl N-(4-chlorophenyl)succinamate

Compound Description: The crystal structure of this α-amino acid derivative revealed a trans conformation for both the N—H and C=O bonds in the amide fragment and between the amide and ester carbonyl groups. []

N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide

Compound Description: This compound's crystal structure shows the non-chlorobenzene ring atoms nearly coplanar, with the chlorobenzene ring twisted at a 67.37° dihedral angle. []

2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones

Compound Description: This study focused on predicting 13C chemical shifts for a series of 2-(p-chlorophenyl)-phenyl-substituted-3-phenyl-1,3-thiazolidin-4-ones using an “additivity” equation derived from monosubstituted analogues. The predictability of chemical shifts at the C-2, C-4, and C-5 positions of the thiazolidinone ring was investigated. []

N-Hexyl-2-methyl-4-methoxyaniline and N-Methyl-N-(4-Chlorophenyl)Aniline

Compound Description: These are products from palladium-catalyzed amination reactions of aryl halides and aryl triflates. []

(4E)‐N‐(4‐chlorophenyl)‐5‐substituted‐2‐diazo‐3‐oxopent‐4‐enoic Acid Amides

Compound Description: This series of compounds, represented by the general structure (4E)-N-(4-chlorophenyl)-5-(3-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amides (5a~j), were synthesized and characterized using various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography. []

Compound Description: This study focuses on the synthesis and cytotoxic evaluation of various quinazolinone-1,3,4-oxadiazole derivatives against MCF-7 and HeLa cell lines. The most potent compound, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)-acatamide (6a), exhibited significant cytotoxic activity against the HeLa cell line. []

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. Tritium labeling of this compound was achieved via tritium/hydrogen (T/H) exchange using Crabtree's catalyst. []

2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole

Compound Description: This compound was synthesized via a condensation reaction between indole and 4-chlorobenzaldehyde using glacial acetic acid as both catalyst and solvent. Its structure was confirmed using X-ray diffraction. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

Compound Description: This compound’s crystal structure was analyzed, and its optimized bond lengths and angles were determined using DFT/B3LYP calculations. Intermolecular interactions and their contributions were visualized using Crystal Explorer 17.5. Molecular docking studies were performed using AutoDock software. []

N-[4-(4-Azido-3-[125I]iodophenyl)butyl]-2β-carbomethoxy-3β-(4-chlorophenyl)tropane ([125I]MFZ 2-24)

Compound Description: This photoaffinity ligand was used to investigate cocaine binding sites on the dopamine transporter (DAT). []

N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

Compound Description: MK-0364 is a potent, selective, orally bioavailable, acyclic amide cannabinoid-1 receptor inverse agonist developed for the treatment of obesity. X-ray crystallography, NMR, and computational studies revealed a rigid C11-N13-C14-C16-C17 backbone but flexibility around the C8-C11 and C8-O7 bonds. [, ]

N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: This compound is a biaryl pyrazole cannabinoid CB1 receptor antagonist. Analogues were synthesized to explore the structure-activity relationship (SAR) by modifying the aminopiperidine region with alkyl hydrazines, amines, and hydroxyalkylamines. []

6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Compound Description: These compounds served as precursors for synthesizing new pyrimidine derivatives through Suzuki cross-coupling reactions with various arylboronic acids. The resulting compounds were then evaluated for their antimicrobial activity. []

2-(4'-Chlorophenyl)-6-Methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine

Compound Description: A series of these imidazo[1,2-a]pyridine derivatives (4a-4l) were synthesized and screened for biological activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate activity at a concentration of 50 μg/mL. []

(R,S)-N,N′-Diphenyl-1,2-di(4-chlorophenyl)-1,2-ethylenediamine

Compound Description: This compound was synthesized as a meso isomer through the reductive coupling of C-(4-chlorophenyl)-N-(phenyl) nitrone using indium as the reductant. The crystal structure of the molecule was determined. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM) for the α7 neuronal acetylcholine receptor (nAChR), a potential therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease. []

Isobutyl 2-benzamido-3-(4-chlorophenyl)acrylate

Compound Description: The crystal structure of this α-amino acid derivative, determined using X-ray crystallography, confirmed its Z configuration about the C=C double bond. []

3-(4-Chlorophenyl)quinazolin-4(3H)-one

Compound Description: This quinazolinone derivative's crystal structure revealed a planar quinazoline unit with a dihedral angle of 44.63° between the quinazoline ring and the 4-chlorophenyl ring. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine

Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor. It was identified as a potential therapeutic agent for treating cachexia due to its high water solubility, good metabolic profile, and oral bioavailability. []

Compound Description: These are organotin(IV) compounds, where L represents the 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligand. Compounds 1-5 are mononuclear diorganotin(IV) compounds, while compound 6 is a hexamer with a prismatic Sn6O6 core. These compounds were characterized and their in vitro antitumor activities were investigated. []

4‐(4‐Chloro­phenyl)‐3‐(furan‐2‐yl)‐1H‐1,2,4‐triazole‐5(4H)‐thione & 3‐Benzyl‐4‐(4‐chloro­phenyl)‐1H‐1,2,4‐triazole‐5(4H)‐thione

Compound Description: These two triazole derivatives were synthesized and their crystal structures analyzed, revealing non-planar geometries and various intermolecular interactions. [, ]

Compound Description: These are two series of benzimidazole derivatives synthesized and evaluated for their antioxidant properties. Their effects on rat liver microsomal NADPH-dependent lipid peroxidation and ethoxyresorufin O-deethylase activity were assessed, along with their free radical scavenging activity. []

Compound Description: This chiral compound, containing quinoline, chlorophenyl, and acenaphthalene rings attached to a central pyrrolidine, was synthesized and its crystal structure determined. []

Compound Description: This study focused on modifying the structure of chlorpromazine analogues to develop new trypanothione reductase inhibitors. Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides showed significant improvement in inhibitory activity compared to their tertiary amine counterparts. The N-acyl derivatives exhibited mixed inhibition. These compounds also showed antiparasitic activity against T. brucei rhodesiense, T. cruzi, L. donovani, and P. falciparum. []

Overview

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide is a synthetic compound with significant relevance in medicinal chemistry. It is classified as an organic compound, specifically an anilide, which contains an amine group substituted by a phenyl ring. The compound's systematic name reflects its structural components, including a chlorophenyl group and a pyridinecarboximidamide moiety. Its chemical formula is C15H16ClN3C_{15}H_{16}ClN_3 with a molar mass of approximately 273.76 g/mol .

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide typically involves several key steps:

  1. Starting Materials: The synthesis usually begins with 4-chlorobenzaldehyde and isopropylamine as primary reactants.
  2. Formation of the Imidamide: The reaction involves the condensation of the aldehyde with isopropylamine to form an intermediate imidamide.
  3. Pyridine Derivative Introduction: The pyridinecarboximidamide component is introduced through nucleophilic substitution or coupling reactions, which may involve activating agents to facilitate the formation of the desired linkage.

Technical details regarding the conditions (temperature, solvent, catalysts) can vary based on the specific synthetic route chosen, but they are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide can be described as follows:

  • Molecular Formula: C15H16ClN3C_{15}H_{16}ClN_3
  • Molecular Weight: 273.76 g/mol
  • Density: Approximately 1.14 g/cm³ (predicted) .
  • Boiling Point: Predicted to be around 435.1 °C .

The compound features a pyridine ring connected to a carboximidamide group, with a chlorinated phenyl substituent attached to the nitrogen atom of the imidamide.

Chemical Reactions Analysis

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidamide can act as nucleophiles, allowing for further substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the imidamide bond may hydrolyze, leading to the formation of corresponding carboxylic acids and amines.
  3. Coupling Reactions: It can be coupled with other electrophiles to form more complex structures, relevant in drug development.

Technical details about specific reaction conditions and yields are essential for understanding its reactivity profile.

Mechanism of Action

The mechanism of action for N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide is primarily related to its interaction with biological targets:

  • Target Engagement: The compound may interact with certain receptors or enzymes due to its structural features, particularly through hydrogen bonding and π-π interactions.
  • Signal Transduction Pathways: It could modulate pathways such as those involving protein kinase C or phospholipase C gamma 1, influencing cellular signaling cascades .

Data on specific targets and pathways affected by this compound would enhance understanding of its pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide include:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Solubility data in water and organic solvents would be essential for practical applications.
  • Stability: Stability under various pH conditions and temperatures should be assessed to predict shelf-life and storage conditions.

Relevant data from experimental studies would provide insights into these properties.

Applications

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its structure suggests possible activity against specific biological targets, making it a candidate for drug development.
  2. Research Tool: It may serve as a tool compound in studies investigating receptor interactions or enzyme inhibition.
  3. Pharmacology: Understanding its mechanism could lead to insights into therapeutic applications or toxicity profiles.

Continued research into this compound could unveil additional applications and enhance its utility in scientific research and medicine.

Properties

CAS Number

338408-32-5

Product Name

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide

IUPAC Name

N-(4-chlorophenyl)-N'-propan-2-ylpyridine-3-carboximidamide

Molecular Formula

C15H16ClN3

Molecular Weight

273.76

InChI

InChI=1S/C15H16ClN3/c1-11(2)18-15(12-4-3-9-17-10-12)19-14-7-5-13(16)6-8-14/h3-11H,1-2H3,(H,18,19)

InChI Key

NPBJOTYNAIDZFU-UHFFFAOYSA-N

SMILES

CC(C)N=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.